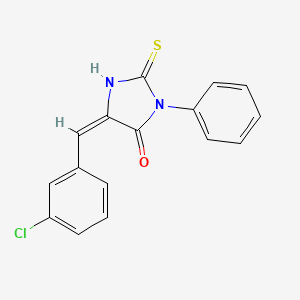

5-((3-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-((3-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone" is a derivative of 4-thioxo-2-thiazolidinone, which is a class of heterocyclic compounds that have been the subject of various synthetic studies due to their potential biological activities and applications in medicinal chemistry. These compounds typically feature a core structure that includes an imidazolidinone ring, known for its presence in various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone derivatives has been achieved through the condensation of ω-(4-formylphenoxy)acetophenone derivatives with 3-phenyl-4-thioxo-2-thiazolidinone, resulting in good yields . Another efficient synthesis method for similar 2-thio-3-alkyl-5-phenylmethylidene-4-imidazolidinones involves a tandem aza Wittig reaction, which includes the use of vinyliminophosphorane, carbon disulfide, and aliphatic primary amines . These methods highlight the versatility and reactivity of the thioxo-imidazolidinone scaffold in forming various substituted derivatives.

Molecular Structure Analysis

The molecular structure of a closely related compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, has been elucidated using single crystal X-ray diffraction . The crystal structure revealed that the compound forms triclinic crystals with planar rings, and the imidazole ring is nearly perpendicular to the phenyl ring. This perpendicular arrangement is significant as it may influence the compound's intermolecular interactions and, consequently, its biological activity.

Chemical Reactions Analysis

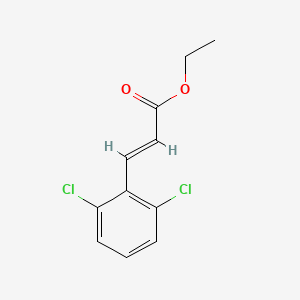

The chemical reactivity of the synthesized 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone derivatives has been explored through cycloaddition reactions with N-arylmaleimides, ethyl acrylate, and ω-nitrostyrene . These reactions proceed with complete site- and regioselectivity under thermal conditions, leading to the formation of new fused thiopyrano[2,3-d]thiazole derivatives. This demonstrates the potential of the thioxo-imidazolidinone core to engage in cycloaddition reactions, which could be exploited in the synthesis of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-((3-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone" are not detailed in the provided papers, the general properties of such compounds can be inferred. Typically, these molecules are characterized by their spectral properties, which can be studied using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques are crucial for confirming the structures of the synthesized compounds and for understanding their physical and chemical behavior. The crystallographic analysis also provides insight into the solid-state properties, such as hydrogen bonding and π-π interactions, which can affect the compound's solubility, stability, and reactivity .

Scientific Research Applications

Imidazolidine Derivatives Synthesis and Evaluation

New 5-imino-4-thioxo-2-imidazolidinone derivatives, including variations like 5-((3-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone, were synthesized and showed significant antibacterial and antifungal activities. Particularly, derivatives with specific substituents demonstrated the best antimicrobial activities, indicating the potential of these compounds in treating infections caused by bacteria and fungi (Ammar et al., 2016).

Pyrazole Nucleus Containing 2-thioxothiazolidin-4-one Derivatives

Similar compounds with a pyrazole nucleus and 2-thioxothiazolidin-4-one structure were synthesized and tested for their antibacterial and antifungal activities. These compounds were found to be potent against various bacterial strains like E. coli, S. aureus, S. pyogenes, and fungal strains like C. albicans. Their structure and the presence of certain substituents influenced their antimicrobial efficacy (B'Bhatt & Sharma, 2017).

Structural and Molecular Analysis

Crystal Structure Analysis

The crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone, a related compound, was analyzed through X-ray diffraction, providing insights into the molecular arrangement, bond angles, and hydrogen bonding in the crystal lattice. Understanding such structural details can be crucial for the design and development of compounds with desired properties (Ogawa et al., 2007).

Potential Therapeutic Applications

Anticancer and Apoptosis Induction

A series of derivatives containing the 2-thioxothiazolidin-4-one framework demonstrated moderate to strong antiproliferative activity against human leukemia cell lines. The presence of electron-donating groups and specific substituents played a crucial role in their anticancer properties, highlighting the potential of these compounds in cancer treatment (Chandrappa et al., 2009).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact.

Future Directions

This involves discussing potential future research directions, such as new reactions that could be explored, potential applications of the compound, or ways to improve its synthesis.

properties

IUPAC Name |

(5E)-5-[(3-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19(16(21)18-14)13-7-2-1-3-8-13/h1-10H,(H,18,21)/b14-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARMGNUHWXMITK-GXDHUFHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Cl)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone | |

CAS RN |

41534-90-1 |

Source

|

| Record name | Hydantoin, 5-(m-chlorobenzylidene)-3-phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041534901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1311033.png)

![3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B1311034.png)

![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)